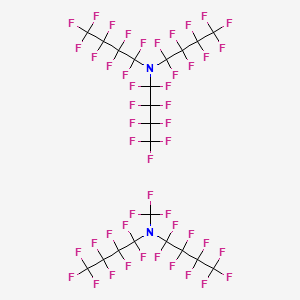
Fluorinert FC-40
Vue d'ensemble
Description
Fluorinert is a useful research compound. Its molecular formula is C21F48N2 and its molecular weight is 1192.168. The purity is usually 95%.
BenchChem offers high-quality Fluorinert suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorinert including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluide de transfert thermique
Fluorinert FC-40 est un liquide clair, incolore, non conducteur et non inflammable . Il présente une excellente stabilité thermique et chimique, ce qui le rend approprié pour une utilisation en tant que fluide de transfert thermique . Sa haute résistance électrique améliore encore son utilité dans cette application .
Compatibilité avec la PCR quantitative en temps réel
This compound a été utilisé pour évaluer sa compatibilité avec la PCR quantitative en temps réel . Cette application est cruciale dans la recherche en biologie moléculaire, où la PCR est une technique courante utilisée pour amplifier l'ADN.
Essai de contractilité du cytosquelette
Ce composé a été utilisé dans l'essai de contractilité du cytosquelette pour déposer des échantillons dans une boîte de culture . Cette application est importante dans la recherche en biologie cellulaire, en particulier dans les études impliquant le mouvement et la migration des cellules.
Solution de poursuite de haute densité dans les études de gradient de densité
This compound peut être utilisé comme solution de poursuite de haute densité dans les études de gradient de densité . Cette application est significative dans divers domaines de la recherche biologique, notamment la biologie cellulaire, la biologie moléculaire et la biochimie.
Propriétés environnementales
This compound a un potentiel d'appauvrissement de la couche d'ozone nul . De plus, ce produit a une réactivité photochimique négligeable et ne contribue donc pas de manière appréciable à la formation de smog au niveau du sol . En tant que tel, il n'est pas défini ou réglementé par l'EPA des États-Unis en tant que composé organique volatil (COV) .
Sécurité et manipulation
This compound est pratiquement non irritant pour les yeux et la peau . Le produit présente également une très faible toxicité et n'était pas mutagène dans le test d'Ames . Une fiche de données de sécurité (FDS) est disponible sur www.3m.com/SDS .
Mécanisme D'action
Target of Action
Fluorinert FC-40, also known as Fluorinert, is primarily used in the electronics and semiconductor industry . Its primary targets are electronic devices and systems that require cooling or heat transfer . This compound is particularly useful in applications such as testers, Chemical Vapor Deposition (CVD), and Thin-Film Transistor (TFT) manufacturing .
Mode of Action
This compound interacts with its targets by serving as a heat transfer medium . It is a non-conductive, thermally and chemically stable fluid . This allows it to effectively absorb and dissipate heat from electronic components, thereby preventing overheating and ensuring the smooth operation of electronic devices .
Biochemical Pathways
It plays a crucial role in maintaining the optimal operating temperature of electronic devices, which can indirectly influence various processes in the electronics and semiconductor industry .
Pharmacokinetics
It’s worth noting that this compound is resistant to thermal breakdown and hydrolysis during typical use and storage .
Result of Action
The primary result of this compound’s action is the effective cooling of electronic components. By serving as a heat transfer medium, it helps maintain the optimal operating temperature of electronic devices, thereby preventing overheating, ensuring the smooth operation of these devices, and extending their lifespan .
Action Environment
This compound is designed to function effectively in a wide range of environmental conditions. It has a wide liquid range (-57°C to 165°C), making it suitable for various applications . It is also resistant to thermal breakdown and hydrolysis during typical use and storage . . Therefore, its use should be carefully managed to minimize emissions .
Orientations Futures
Due to Fluorinert’s high global warming potential, alternative low global warming potential agents were found and sold under the brand names Novec Engineered Fluids . There are two types of chemical compounds under Novec branding for similar industrial applications: Segregated Hydrofluoroether (HFE) compounds including Novec 7000, 7100, 7200, 7300, 7500, and 7700 has lower global warming potential (GWP) of 300 .
Analyse Biochimique
Biochemical Properties
Fluorinert FC-40 plays a significant role in biochemical reactions due to its unique chemical structure and properties. It is primarily used as a solvent or medium in various biochemical assays and experiments. This compound interacts with enzymes, proteins, and other biomolecules by providing a stable and inert environment that does not interfere with the biochemical reactions. For example, it has been used in real-time quantitative PCR to evaluate its compatibility with the assay . Additionally, this compound has been employed in cytoskeletal contractility assays to deposit samples in dishes . The nature of these interactions is primarily physical, as this compound does not chemically react with the biomolecules but rather provides a supportive medium for the reactions to occur.
Cellular Effects
This compound has been shown to have minimal effects on various types of cells and cellular processes. It is practically non-toxic and non-irritating to the eyes and skin . In cell culture experiments, this compound has been used to evaluate its compatibility with different cell types, including HeLa cells and stem cells . The compound does not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its primary role is to provide a stable and inert environment for the cells to grow and function without introducing any toxic or adverse effects.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated excellent stability over time. Its composition does not shift or fractionate, ensuring consistent performance in experiments . This compound is resistant to thermal breakdown and hydrolysis, making it suitable for long-term use in various applications . Studies have shown that this compound maintains its properties over extended periods, with minimal degradation or loss of function. This stability makes it a reliable choice for in vitro and in vivo studies where long-term effects on cellular function need to be observed.
Dosage Effects in Animal Models
This compound has been evaluated for its effects at different dosages in animal models. The compound is practically non-toxic orally and demonstrates very low acute and sub-chronic inhalation toxicity . Studies have shown that this compound does not exhibit significant toxic or adverse effects at various dosages. It is essential to carefully manage the dosage to avoid any potential threshold effects. High doses of this compound may lead to accumulation in tissues, but no significant toxic effects have been reported.
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine;1,1,2,2,3,3,4,4,4-nonafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-N-(trifluoromethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F27N.C9F21N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33;10-1(11,5(18,19)20)3(14,15)7(24,25)31(9(28,29)30)8(26,27)4(16,17)2(12,13)6(21,22)23 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOIZVITZUBGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21F48N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51142-49-5 | |
| Record name | Fluorinert FC-40 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the chemical nature of Fluorinert?
A1: Fluorinert liquids are perfluorocarbons, meaning they are composed entirely of carbon and fluorine atoms. Their chemical inertness and excellent dielectric properties make them suitable for various applications, ranging from electronics cooling to biomedical research.
Q2: Can you provide specific examples of Fluorinert liquids and their molecular formulas?
A2: Certainly! Some commonly used Fluorinert liquids include:* Fluorinert FC-72: Perfluorohexane (C6F14) * Fluorinert FC-40: Perfluoro(tributylamine) (C12F27N)* Fluorinert FC-770: Perfluoro(methyldecalin), with several isomers existing.
Q3: What about the molecular weights of these Fluorinert liquids?
A3: The molecular weights vary depending on the specific Fluorinert liquid. For instance:* Fluorinert FC-72 has a molecular weight of 338.04 g/mol.* this compound has a molecular weight of 671.0 g/mol.
Q4: What is known about the coefficient of thermal expansion of Fluorinert liquids?
A4: The coefficient of thermal expansion (CTE) is an important property for heat transfer applications. Research has shown that the CTE of Fluorinert FC-86 is influenced by the presence of dissolved gases. [] Degassed Fluorinert FC-86 exhibited a lower CTE compared to its non-degassed counterpart. []
Q5: Fluorinert liquids are known for their inertness. Are there any compatibility concerns with common materials?
A5: While generally inert, some Fluorinert liquids exhibit compatibility issues with specific materials. For instance, Fluorinert FC-72 showed significant absorption by Teflon, which is also composed of similar fluorinated compounds. []
Q6: What are some prominent applications of Fluorinert liquids in electronics cooling?
A6: Due to their excellent dielectric properties and thermal stability, Fluorinert liquids are used for cooling high-power electronics. * Researchers have explored the use of Fluorinert FC-72 in a closed-loop two-phase thermosyphon system for cooling CPUs in notebook computers. [] * Fluorinert liquids have been successfully employed in cooling systems for high-energy physics experiments at CERN, including the ATLAS and ALICE detectors at the Large Hadron Collider (LHC). []
Q7: How effective are Fluorinert liquids in these cooling applications?
A7: Studies have demonstrated the effectiveness of Fluorinert-based cooling systems. For example, in the CPU cooling system, the use of an evaporator with plate fins and Fluorinert FC-72 as the working fluid resulted in a significant temperature reduction (about 18%) compared to a smooth surface evaporator. []
Q8: Beyond electronics, are there any other notable uses of Fluorinert liquids?
A8: Absolutely! Fluorinert liquids find applications in various other fields:
- Biomedical Research: Fluorinert liquids are employed in magnetic resonance imaging (MRI) to reduce susceptibility artifacts in ex vivo brain tissue samples. [] They have also been investigated for their potential use in drug delivery and as contrast agents in medical imaging.
- Microfluidics: Their low surface tension and immiscibility with water make them valuable in microfluidic devices, such as capillary valves. []
- High-Pressure Studies: Certain Fluorinert liquids are employed as pressure-transmitting media in high-pressure diffraction studies, although their hydrostatic limits must be considered. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)

![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)
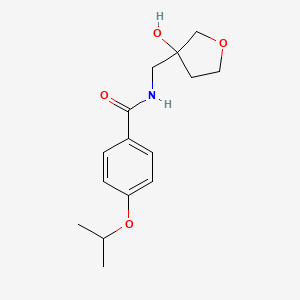
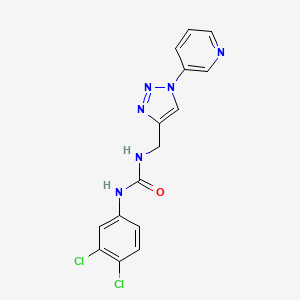
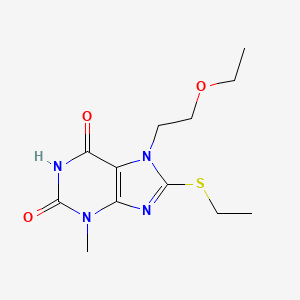
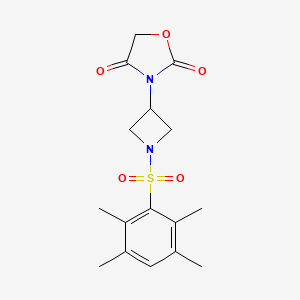
![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)

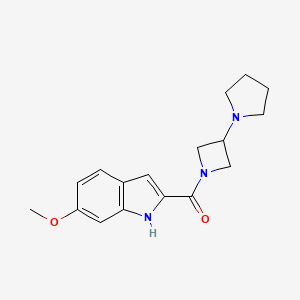
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)


![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)
